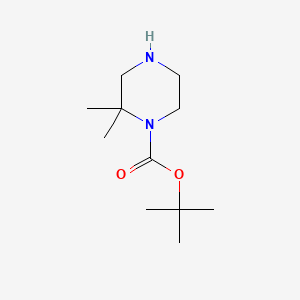

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 2,2-dimethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2,2-dimethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMUNQAGXAMHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652196 | |

| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-07-5 | |

| Record name | 1,1-Dimethylethyl 2,2-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, a crucial building block in contemporary medicinal chemistry.[1] The inherent value of this compound lies in its mono-protected piperazine structure, which allows for selective functionalization at the secondary amine, making it an indispensable intermediate for constructing complex molecular architectures for drug discovery.[2] This document delves into the retrosynthetic logic, compares prevalent synthetic methodologies, and offers a detailed, field-tested experimental protocol. Emphasis is placed on the causality behind procedural choices, potential optimization strategies, and critical safety considerations, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this target molecule.

Introduction: Strategic Importance in Drug Development

The piperazine ring is a privileged scaffold, frequently appearing in a multitude of bioactive molecules and FDA-approved drugs.[3] Its unique 1,4-diamine structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability. The title compound, tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (CAS 674792-07-5), combines this valuable core with two key features: a gem-dimethyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

The gem-dimethyl substitution provides steric hindrance that can lock the piperazine ring into specific conformations, a critical aspect for optimizing ligand-receptor interactions. The Boc group offers robust protection under various reaction conditions while allowing for selective deprotection under acidic conditions to reveal a reactive secondary amine for further elaboration.[2] Consequently, 1-Boc-2,2-dimethylpiperazine is a highly sought-after intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1]

This guide will focus on the most practical and scalable synthetic approaches, moving from theoretical analysis to a detailed, actionable laboratory protocol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary pathways. The most intuitive disconnection is at the N1-C(O) bond of the carbamate, leading back to the parent heterocycle, 2,2-dimethylpiperazine, and the Boc-protection reagent. A further disconnection across the C-N bonds of the piperazine ring suggests a cyclization strategy from a suitable 1,2-diamine precursor.

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Strategies

The synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate is most commonly achieved via a two-step process: first, the formation of the 2,2-dimethylpiperazine core, followed by its selective mono-N-Boc protection.

Strategy A: Synthesis of 2,2-Dimethylpiperazine Core via Cyclization

The construction of the piperazine ring is the pivotal step. A robust and frequently employed method involves the reaction of a 1,2-diamine with a two-carbon electrophile.

Mechanism and Rationale:

The synthesis begins with a 1,2-diamine, such as 2-methyl-1,2-propanediamine. This precursor contains the necessary gem-dimethyl group. The cyclization is achieved by reacting the diamine with a C2 synthon like glyoxal. The reaction proceeds through the formation of a dihydropyrazine intermediate via a double condensation. This intermediate is then reduced to the desired piperazine.

The choice of reducing agent is critical for the success of this step. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is highly effective for this transformation. This method ensures complete reduction of the cyclic imine bonds to yield the saturated piperazine ring.

Strategy B: Mono-N-Boc Protection

With the 2,2-dimethylpiperazine core in hand, the next challenge is to selectively protect only one of the two secondary amine groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) can lead to a mixture of mono-protected, di-protected, and unreacted starting material.

Expertise in Action - Achieving Selectivity:

To achieve high selectivity for the mono-protected product, the reaction conditions must be carefully controlled. The key is to exploit the slight difference in reactivity between the two nitrogen atoms once one has been protected. By slowly adding the Boc₂O to a solution of the piperazine, the formation of the mono-Boc derivative is favored. The electron-withdrawing nature of the newly formed carbamate group deactivates the adjacent nitrogen, making it less nucleophilic and thus less likely to react with another molecule of Boc₂O.

The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or methanol at room temperature.[4] The use of a mild base, such as triethylamine (Et₃N), can help to scavenge the acidic byproducts of the reaction.[5]

Detailed Experimental Protocol: A Validated Two-Step Synthesis

This section provides a step-by-step protocol for the synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, consolidating best practices from established literature.

Caption: Experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |

| 2-Methyl-1,2-propanediamine | C₄H₁₂N₂ | 88.15 | 8.82 g | 1.0 eq |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 14.5 g | 1.0 eq |

| Palladium on Carbon (10%) | Pd/C | - | 0.5 g | Catalyst |

| Methanol (MeOH) | CH₄O | 32.04 | 200 mL | Solvent |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 21.8 g | 1.0 eq |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | Solvent |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15.2 mL | 1.1 eq |

| Saturated NaHCO₃ solution | - | - | 100 mL | Work-up |

| Brine | - | - | 100 mL | Work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Drying Agent |

Step-by-Step Procedure

Step 1: Synthesis of 2,2-Dimethylpiperazine

-

To a solution of 2-methyl-1,2-propanediamine (8.82 g, 100 mmol) in methanol (150 mL) in a round-bottom flask, add glyoxal (40% in water, 14.5 g, 100 mmol) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Transfer the mixture to a high-pressure hydrogenation vessel. Add 10% Palladium on Carbon (0.5 g).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature overnight.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2,2-dimethylpiperazine, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

-

Dissolve the crude 2,2-dimethylpiperazine from the previous step in dichloromethane (250 mL) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (15.2 mL, 110 mmol).

-

Add a solution of di-tert-butyl dicarbonate (21.8 g, 100 mmol) in dichloromethane (50 mL) dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-Butyl 2,2-dimethylpiperazine-1-carboxylate as a solid or viscous oil.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low yield in Step 1 | Incomplete reduction of the dihydropyrazine intermediate. | Increase hydrogenation pressure or time. Ensure catalyst activity. |

| Formation of di-Boc byproduct | Addition of Boc₂O is too fast or excess is used. | Add Boc₂O solution slowly at 0 °C. Use precisely one equivalent. |

| Difficult purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |

Safety Considerations

-

2-Methyl-1,2-propanediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glyoxal: Can cause skin and eye irritation. Handle with care.

-

Hydrogen Gas: Highly flammable and explosive. Perform hydrogenation in a designated area with appropriate safety measures and equipment.

-

Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and respiratory irritation. Avoid inhalation of dust.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Always handle in a fume hood.

Conclusion

The synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate is a well-established and reliable process that provides access to a highly valuable building block for drug discovery. The two-step approach involving cyclization followed by selective mono-Boc protection is efficient and scalable. By understanding the chemical principles behind each step and adhering to careful experimental technique, researchers can consistently produce this key intermediate in high yield and purity, accelerating the development of novel and impactful therapeutics.

References

-

PubChem. (2s,5r)-1-boc-2,5-dimethylpiperazine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dimethylpiperazine in Fine Chemical Manufacturing. Available at: [Link]

-

ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C.... Available at: [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

ACS Publications. 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Available at: [Link]

-

IUCr. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]

-

Wiley Online Library. o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. Available at: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

- Google Patents. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

-

Organic Chemistry Portal. Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Available at: [Link]

-

RSC Publishing. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. Available at: [Link]

Sources

Technical Whitepaper: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

A Sterically-Biased Pharmacophore Scaffold for High-Fidelity Drug Design

Executive Summary

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (CAS: 674792-07-5) is a specialized heterocyclic building block that transcends the role of a simple linker. Unlike its unsubstituted piperazine counterparts, this scaffold leverages the gem-dimethyl effect to impose rigid conformational bias, improve metabolic stability, and enhance the physicochemical profile (Fsp³) of small molecule candidates.

This guide dissects the compound's utility in "locking" bioactive conformations and blocking metabolic soft spots, providing a validated roadmap for its integration into lead optimization campaigns.

Molecular Architecture & Physicochemical Profile

The defining feature of this scaffold is the gem-dimethyl substitution at the C2 position adjacent to the protected nitrogen (N1). This structural modification introduces significant steric bulk, which has profound electronic and conformational consequences.

2.1 Physicochemical Data Table

| Property | Value | Context |

| CAS Number | 674792-07-5 | Specific to the 1-Boc, 2,2-dimethyl isomer.[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| pKa (Calculated) | ~9.2 (N4-H) | N4 is a highly basic secondary amine. |

| logP | 1.1 – 1.3 | Lipophilic enough for cell permeability; solubilizing tail potential. |

| Boiling Point | ~275 °C | High thermal stability. |

| Density | 0.98 g/cm³ |

2.2 The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C2 create a Thorpe-Ingold effect , compressing the internal bond angle at C2. This forces the piperazine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.

-

Consequence: The N1-Boc group and the N4-H are locked in a specific spatial vector, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Shielding: The C2 position is a common site for CYP450-mediated

-oxidation in standard piperazines. The methyl groups effectively block this metabolic "soft spot," extending the half-life (

Synthetic Routes & Manufacturing Strategy

Synthesizing the 1-Boc isomer specifically is non-trivial because the N4 nitrogen is less sterically hindered and more nucleophilic than the N1 nitrogen. Direct Boc-protection of 2,2-dimethylpiperazine yields the 4-Boc isomer as the major product.

To obtain tert-Butyl 2,2-dimethylpiperazine-1-carboxylate , a "Protection Shuffle" or a "Directed Cyclization" strategy is required.

3.1 Validated Synthesis Workflow (The Protection Shuffle)

This protocol ensures the Boc group ends up on the sterically crowded N1 position.

Figure 1: Regioselective synthesis strategy to bypass the natural nucleophilicity of N4 and install the Boc group at the hindered N1 position.

Critical Experimental Note: The N1-Boc protection (Step 2) is sluggish due to the adjacent gem-dimethyl group. It often requires forcing conditions (heating, excess Boc₂O, or catalytic DMAP) compared to standard amines.

Reactivity Profile & Functionalization[2]

The molecule presents two distinct faces for chemical modification: the Nucleophilic N4 (accessible) and the Protected N1 (hindered).

4.1 N4-Functionalization (The "Warhead" Attachment)

The N4 amine is a secondary amine that remains highly nucleophilic despite the remote steric bulk.

-

SNAr Reactions: Excellent substrate for nucleophilic aromatic substitution with fluorobenzenes or chloropyrimidines.

-

Reductive Amination: Reacts cleanly with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride).

-

Amide Coupling: Standard HATU/EDC couplings proceed with high yield.

4.2 N1-Deprotection & Functionalization

Removing the Boc group reveals the sterically hindered N1 amine.

-

Deprotection: Standard TFA/DCM (1:1) or 4M HCl in Dioxane works, but reaction times may be 2-3x longer than unsubstituted piperazines due to the bulky methyls shielding the carbamate.

-

Post-Deprotection Coupling: Functionalizing the N1 amine after deprotection is difficult. Electrophiles must be highly reactive (e.g., acid chlorides, sulfonyl chlorides). SNAr at N1 is often low-yielding; Buchwald-Hartwig coupling is preferred for arylation at this position.

Applications in Medicinal Chemistry

This scaffold is widely used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.[2]

5.1 Metabolic Blocking (Case Study Logic)

In many piperazine-based drugs, the carbon alpha to the nitrogen is a site of oxidative metabolism.

-

Problem: Rapid clearance via oxidation at the piperazine ring.

-

Solution: Introducing the gem-dimethyl group at C2 (alpha to N1) removes the abstractable protons, shutting down this metabolic pathway.

5.2 Conformational Locking in HER2 & TLR7 Inhibitors

Recent patent literature (e.g., US20230041385) highlights the use of this scaffold in HER2 mutation inhibitors. The rigid chair conformation orients the N4-substituent into a precise vector required to engage the kinase hinge region or the TLR7 binding pocket, improving potency (IC₅₀) compared to the "floppy" unsubstituted piperazine.

Handling, Stability & Safety

-

Physical State: Typically a colorless to pale yellow viscous liquid or low-melting solid.

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Safety Profile (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Wear nitrile gloves and safety goggles. Perform all deprotection steps in a fume hood due to isobutylene gas evolution.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21021901, tert-Butyl 2,2-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] (Discusses Thorpe-Ingold and metabolic blocking).

- Google Patents (2023).US20230041385A1 - Her2 mutation inhibitors. (Example of application in kinase inhibitor design).

-

Benaglia, M., et al. (2018). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives.[3] Synthesis.[4][2][5][6][7][8][9][10] (Relevant for the synthesis of the diamine core).[3][5][9][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jgtps.com [jgtps.com]

The Piperazine Paradigm: A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary

The piperazine moiety is not merely a linker; it is a functional pharmacophore that defines the physicochemical success of modern therapeutics. From the kinase selectivity of Imatinib to the GPCR modulation of Aripiprazole , this saturated heterocycle acts as a critical "solubility handle" and a vector for specific hydrogen bonding. This guide moves beyond basic definitions to provide a rigorous analysis of piperazine’s conformational dynamics, synthetic accessibility via Buchwald-Hartwig amination, and strategies for mitigating metabolic liabilities.[1]

Part 1: The Privileged Interface (Physicochemical Mechanics)

Conformational Dynamics & Basicity

The piperazine ring exists predominantly in a chair conformation , minimizing torsional strain. However, its utility in drug discovery stems from its ability to adopt a "twisted boat" conformation when interacting with metal centers or constrained receptor pockets.[1]

-

pKa Modulation: Piperazine is a dibasic amine.[1]

-

pKa1 (~9.8): The first nitrogen protonates readily at physiological pH, serving as a cationic anchor for aspartate/glutamate residues in target proteins (e.g., GPCRs).

-

pKa2 (~5.6): The second nitrogen remains unprotonated at pH 7.4, maintaining a lone pair available for hydrogen bond acceptance.

-

-

Solubility & logP: The protonated state at physiological pH drastically reduces logD, enhancing aqueous solubility—a critical fix for lipophilic warheads in kinase inhibitors.

Data Summary: Substituent Effects on Basicity

Table 1: Impact of N-substitution on the electronic profile of the piperazine core.

| Substituent Type | Example Structure | pKa (approx) | Effect on Drug Properties |

| Unsubstituted | Piperazine | 9.8 / 5.6 | High polarity; often too hydrophilic for BBB penetration without modification.[1] |

| N-Methyl | N-Methylpiperazine | 9.2 / 5.3 | Ideal balance; retains solubility while improving lipophilicity (Imatinib).[1] |

| N-Phenyl | 1-Phenylpiperazine | 5.5 / <1 | Drastic basicity drop due to resonance; acts as a neutral H-bond acceptor.[1] |

| N-Acyl | 1-Acetylpiperazine | Neutral | Removes basicity; creates a rigid amide bond (rotameric constraints).[1] |

Part 2: Pharmacological Versatility (Case Study: Imatinib)

In the design of Imatinib (Gleevec) , the N-methylpiperazine moiety was a late-stage addition to the phenylaminopyrimidine scaffold. Its inclusion was not for potency against the BCR-ABL kinase per se, but to solve a critical ADME failure.[1]

-

Solubility: The lead compounds were virtually insoluble.[1] The piperazine ring, protonated at pH 7.4, increased solubility by orders of magnitude.

-

Binding Mode: Crystal structures reveal the protonated N4-methyl nitrogen forms a water-mediated hydrogen bond network and interacts with the backbone carbonyl of the kinase hinge region (specifically stabilizing the inactive conformation).

Visualization: The Piperazine Pharmacophore

The following diagram illustrates how piperazine bridges the gap between solubility modulation and receptor binding.

Figure 1: Pharmacophore mapping of the piperazine scaffold, highlighting the dual role of the N4 nitrogen in solubility and target engagement.

Part 3: Synthetic Architecture (Protocol)[1]

While Nucleophilic Aromatic Substitution (

Protocol: Pd-Catalyzed N-Arylation of Piperazine

Objective: Coupling of N-Boc-piperazine with 4-bromotoluene (Model System).[1]

1. Reagents & System Setup

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) – 1-2 mol%.[1] -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) – 2-4 mol%.[1]

-

Why: BINAP is a bidentate ligand that prevents

-hydride elimination and stabilizes the Pd(0) species.[1]

-

-

Base: Sodium tert-butoxide (

) – 1.4 equiv.[1][2][3]-

Why: Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the substrate.

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

2. Step-by-Step Workflow

-

Degassing (Critical): Charge the reaction vessel with aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), and

. Cycle vacuum/nitrogen 3x.[1][4]-

Causality: Oxygen rapidly oxidizes phosphine ligands (BINAP

BINAP-oxide), killing the catalytic cycle.[1]

-

-

Catalyst Addition: Add

and BINAP under a positive stream of nitrogen.[1] -

Solvation: Add anhydrous toluene via syringe.

-

Heating: Heat to 80–100°C for 12–16 hours.

-

Workup: Cool to RT, filter through a celite pad (removes Pd black), and concentrate.

Visualization: Synthetic Decision Tree

Figure 2: Synthetic decision matrix for selecting the optimal arylation strategy based on substrate electronics.

Part 4: Metabolic De-risking & Optimization

The piperazine ring is a known metabolic "soft spot." In preclinical development, rapid clearance often occurs via oxidative metabolism.[1]

Metabolic Liabilities

-

N-Oxidation: Formation of N-oxides on the tertiary amine.[1]

- -Carbon Hydroxylation: Cytochrome P450s (e.g., CYP3A4) attack the carbon adjacent to the nitrogen.[1] This leads to ring opening (formation of ethylenediamine derivatives) or ring contraction to imidazolines (via reactive iminium intermediates).[1]

-

Reactive Metabolites: The formation of

-unsaturated imines can lead to glutathione trapping and potential idiosyncratic toxicity.[1][5]

Structural Modifications to Block Metabolism

-

Fluorination: Introducing fluorine at the piperazine carbon skeleton reduces electron density and blocks P450 oxidation (C-H

C-F bond strength). -

Bridged Bicycles: Converting piperazine to 2,5-diazabicyclo[2.2.1]heptane locks the conformation and sterically hinders oxidative enzymes.[1]

-

Isosteric Replacement: Switching to homopiperazine (7-membered) or azetidine (4-membered) if the 6-membered ring is the primary metabolic sink.[1]

References

-

Piperazine as a Privileged Scaffold

-

Imatinib Structure-Activity Relationship

-

Buchwald-Hartwig Protocol

-

Metabolic Bioactivation

-

pKa and Conformational Analysis

Sources

- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uregina.ca [uregina.ca]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision N-Alkylation of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

Topic: N-alkylation of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,2-dimethylpiperazine scaffold is a "privileged structure" in modern medicinal chemistry, prized for its ability to restrict conformational flexibility and improve metabolic stability compared to unsubstituted piperazines. However, the gem-dimethyl group at the C2 position introduces significant steric bulk and conformational locking, which can complicate downstream functionalization.

This guide provides a definitive technical workflow for the N-alkylation of tert-butyl 2,2-dimethylpiperazine-1-carboxylate (N1-Boc-2,2-dimethylpiperazine). Unlike the parent piperazine, where regioselectivity between N1 and N4 is a challenge, this substrate is pre-protected at the sterically hindered N1 position. The challenge here lies in efficiently alkylating the N4 position while navigating the rigid chair conformation enforced by the C2-gem-dimethyl group. We present two validated pathways: Direct Nucleophilic Substitution (SN2) and Reductive Amination , complete with decision logic for selecting the optimal route.

Strategic Analysis & Mechanistic Insight

The Substrate Architecture

The starting material, tert-butyl 2,2-dimethylpiperazine-1-carboxylate, possesses a specific geometry dictated by the Thorpe-Ingold effect (gem-dimethyl effect).

-

N1 Position: Protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4][5] This nitrogen is non-nucleophilic due to carbamate resonance and is sterically shielded by the adjacent C2-dimethyl group.

-

N4 Position: The target for alkylation.[6] While distal to the C2-dimethyls, the ring adopts a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity can impact the trajectory of incoming electrophiles.

Pathway Selection Logic

The choice between direct alkylation and reductive amination is not arbitrary; it depends on the nature of the alkyl group (R) and the risk of side reactions.

| Feature | Pathway A: Direct Alkylation (SN2) | Pathway B: Reductive Amination |

| Target Electrophile | Primary Alkyl Halides / Sulfonates | Aldehydes / Ketones |

| Mechanism | Bimolecular Nucleophilic Substitution | Imine/Iminium formation |

| Steric Tolerance | Low to Moderate (Sensitive to branching at | High (Excellent for secondary alkyl groups) |

| Key Risk | Elimination (E2) of alkyl halide; Quaternization | Over-reduction (rare with STAB); Imine hydrolysis |

| Preferred For | Methyl, Ethyl, Benzyl, unbranched chains | Isopropyl, Cycloalkyl, complex heterocycles |

Experimental Protocols

Protocol A: Direct N-Alkylation (SN2)

Best for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

Reagents & Materials

-

Substrate: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (1.0 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

-

Note: For less reactive chlorides, add Potassium Iodide (KI) (0.1 equiv) as a Finkelstein catalyst.

-

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for sluggish reactions.

-

Solvent: Acetonitrile (MeCN) [Standard] or DMF [For low solubility substrates].

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. Ensure the base is finely ground to maximize surface area.

-

Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.

-

Critical Checkpoint: If using a volatile halide (e.g., MeI), fit the flask with a reflux condenser chilled to -10°C.

-

-

Reaction: Heat the mixture to 60–80°C (reflux for MeCN) and stir for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. The secondary amine (starting material) will disappear. Look for the appearance of the product peak (M+R).

-

-

Workup:

-

Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination

Best for introducing secondary alkyl groups or avoiding elimination side-products.

Reagents & Materials

-

Substrate: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1 – 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Why STAB? It is milder than NaBH₄ and NaBH₃CN, reducing the risk of reducing the aldehyde/ketone to an alcohol before imine formation.

-

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Imine Formation: In a dry vial, dissolve the N-Boc substrate (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (0.1 M).

-

Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes to promote hemiaminal/imine formation.

-

Expert Tip: For sterically hindered ketones, adding 4Å molecular sieves can drive the equilibrium by removing water.

-

-

Reduction: Cool the mixture to 0°C (optional, often RT is fine). Add STAB (1.5 equiv) in 2–3 portions over 10 minutes.

-

Gas Evolution: Mild gas evolution (H₂) may occur; ensure the vessel is vented (e.g., via a needle).

-

-

Reaction: Stir at room temperature for 2–12 hours.

-

Self-Validation: Quench a small aliquot with aq.[6] NaHCO₃ and check LCMS. If starting amine remains but aldehyde is gone, add more aldehyde and reductant.

-

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ . Stir for 15 minutes until gas evolution ceases.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography is usually required to remove excess carbonyl-derived byproducts (alcohols).

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the N4-functionalization of this specific scaffold.

Figure 1: Decision tree for N-alkylation of sterically constrained piperazine scaffolds.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (SN2) | Poor nucleophilicity due to steric drag from the chair conformation. | Switch solvent to DMF (increases rate). Add 0.1 eq KI (Finkelstein). Increase temp to 90°C. |

| Elimination Product | Basic conditions causing E2 elimination of the alkyl halide. | Switch to Pathway B (Reductive Amination) . If R-X is essential, use a weaker base (NaHCO₃) or lower temperature. |

| Starting Material Stalled (Reductive Amination) | Imine formation is slow due to sterics. | Add Molecular Sieves (4Å) . Increase AcOH to 2-3 equiv. Allow imine formation to proceed for 2-4h before adding STAB. |

| Solubility Issues | Boc-piperazine is lipophilic; salt forms may precipitate. | Ensure use of DCM or DCE for reductive amination. For SN2, DMF is superior for solubility. |

References

-

National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Retrieved from [Link]

-

Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 5. tert-Butyl 2,2-dimethylpiperazine-1-carboxylate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for Multicomponent Reactions Involving Mono-Boc-Protected Piperazines

Introduction: The Strategic Value of the Piperazine Scaffold and Multicomponent Reaction Efficiency

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its frequent appearance in a vast array of clinically successful drugs, from antipsychotics to anticancer agents, is a testament to its remarkable utility.[1] The two nitrogen atoms within the six-membered ring are key to its function, often serving as hydrogen bond acceptors or donors, and allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are critical for oral drug administration.[2]

However, the symmetrical nature of piperazine presents a synthetic challenge: the selective functionalization of only one of the two nitrogen atoms. This is where N-tert-butyloxycarbonyl (Boc) protected piperazine emerges as an indispensable tool.[3] The Boc group acts as a temporary shield on one nitrogen, rendering it unreactive and thereby directing any synthetic transformation to the other, free secondary amine.[4] This strategy is fundamental for the controlled, stepwise construction of complex, unsymmetrically substituted piperazine derivatives.[5]

This guide delves into the powerful synergy between mono-Boc-protected piperazine and the efficiency of multicomponent reactions (MCRs). MCRs are elegant, one-pot processes where three or more reactants combine to form a product that incorporates the structural features of each starting material.[1] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced reaction times, and lower consumption of solvents and reagents.[6] We will focus on two of the most prominent isocyanide-based MCRs, the Ugi and Passerini reactions, providing detailed protocols, mechanistic insights, and strategies for leveraging the resulting products in drug discovery workflows.

The Ugi Four-Component Reaction (U-4CR): A Pillar of Combinatorial Chemistry

The Ugi reaction is a cornerstone of MCR chemistry, enabling the rapid assembly of α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[7] The use of a secondary amine, such as mono-Boc-piperazine, is well-established and leads to the formation of a tertiary amide bond in the product.[4]

Mechanistic Rationale: The Role of Mono-Boc-Piperazine in the Ugi Reaction

The generally accepted mechanism of the Ugi reaction is a sequence of reversible steps, driven to completion by a final, irreversible Mumm rearrangement.[8] When mono-Boc-piperazine is used as the amine component, the reaction proceeds as follows:

-

Iminium Ion Formation: The aldehyde or ketone reacts with the secondary amine of mono-Boc-piperazine to form an iminium ion. The presence of the carboxylic acid component can catalyze this step.

-

Nucleophilic Attack by the Isocyanide: The nucleophilic carbon of the isocyanide attacks the electrophilic iminium ion, forming a highly reactive nitrilium ion intermediate.

-

Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, generating an O-acyl-isoamide intermediate.

-

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom. This step is the thermodynamic driving force of the reaction and results in the stable α-acylamino amide product.[6]

Caption: Mechanism of the Ugi reaction with a secondary amine.

Protocol 1: General Procedure for the Ugi Synthesis of a Boc-Protected Piperazine Derivative

This protocol describes a general method for the synthesis of a diverse library of N-Boc-piperazine derivatives via the Ugi four-component reaction.

Materials:

-

Mono-Boc-piperazine

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous methanol (5-10 mL).

-

Addition of Reactants: To the stirred solution, add the aldehyde (1.0 mmol, 1.0 eq.) followed by mono-Boc-piperazine (1.0 mmol, 1.0 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the iminium ion.

-

Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture. The addition is often exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ugi product.[9]

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, which should show a major peak corresponding to the calculated mass of the desired product. Further characterization by ¹H and ¹³C NMR will confirm the structure.

The Passerini Three-Component Reaction (P-3CR) and the "PADAM" Strategy

The Passerini reaction, first reported in 1921, is another powerful isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[10] While mono-Boc-piperazine cannot directly participate as the amine component in a classic Passerini reaction, a highly valuable synthetic strategy known as PADAM (Passerini-Amine Deprotection-Acyl Migration) allows for the incorporation of amine functionality.[10] This involves using an N-protected amino-aldehyde in the Passerini reaction, followed by deprotection, which triggers an O→N acyl migration.

Although not a direct application of mono-Boc-piperazine as a reactant, understanding the Passerini reaction is crucial as it offers a complementary approach to generating complex scaffolds that can later be coupled with piperazine moieties.

Mechanistic Rationale: The Passerini Reaction

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, which is favored in aprotic solvents.[10]

-

Reactant Association: The carboxylic acid and the carbonyl compound form a hydrogen-bonded complex.

-

α-Addition: The isocyanide undergoes a concerted α-addition to the carbonyl carbon (as the electrophile) and the carboxylate oxygen (as the nucleophile).

-

Rearrangement: The resulting intermediate rapidly rearranges to form the stable α-acyloxy amide product.

Caption: Mechanism of the Passerini three-component reaction.

Protocol 2: Ugi/De-Boc/Cyclization (UDC) Strategy for the Synthesis of Diketopiperazines (DKPs)

A powerful extension of the Ugi reaction is the Ugi/De-Boc/Cyclization (UDC) strategy. This approach utilizes a bifunctional starting material, such as a Boc-protected amino acid, in the Ugi reaction. The resulting linear product can then be deprotected, triggering an intramolecular cyclization to form valuable heterocyclic scaffolds like diketopiperazines (DKPs).[11] This strategy can be adapted using mono-Boc-piperazine as the amine component and a bifunctional acid (e.g., Boc-glycine) to generate piperazine-fused heterocycles.

Workflow Overview:

Caption: Ugi/De-Boc/Cyclization (UDC) workflow.

Procedure:

-

Ugi Reaction: Perform a Ugi reaction as described in Protocol 1 , using a Boc-protected amino acid (e.g., Boc-Gly-OH) as the carboxylic acid component.

-

Isolation of Ugi Product: After work-up and purification, obtain the linear, di-Boc-protected Ugi product.

-

Boc Deprotection:

-

Dissolve the purified Ugi product in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

-

Cyclization:

-

Dissolve the crude deprotected intermediate in a suitable solvent (e.g., methanol, toluene).

-

Add a mild base (e.g., triethylamine or diisopropylethylamine) to neutralize the ammonium salt and promote intramolecular cyclization.

-

The reaction may require heating (reflux) to proceed to completion.

-

Monitor the formation of the DKP product by TLC or LC-MS.

-

-

Purification: After completion, perform an appropriate work-up and purify the final diketopiperazine product by flash column chromatography or recrystallization.

Data Presentation and Characterization

Accurate characterization of the synthesized products is essential. A combination of chromatographic and spectroscopic techniques should be employed.

Table 1: Representative Yields for Ugi Reactions with Mono-Boc-Piperazine

| Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | 75-85 | [12] |

| Isobutyraldehyde | Benzoic Acid | tert-Butyl Isocyanide | 70-80 | [12] |

| Formaldehyde | 1H-indole-2-carboxylic acid | 1-isocyano-4-methoxybenzene | High | [9] |

| Phenylglyoxal | 3-Bromopropionic acid | Cyclohexyl Isocyanide | 78 | [9] |

Table 2: Key Spectroscopic Data for a Representative Ugi Product

Product: tert-butyl 4-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-2-phenylpiperazine-1-carboxylate

| Technique | Key Signals and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 10H, Ar-H), 5.15 (s, 1H, N-CH-Ph), 3.80-4.00 (m, 1H, isocyanide-CH), 2.50-3.50 (m, 8H, piperazine-CH₂), 1.45 (s, 9H, Boc-CH₃), 1.00-1.90 (m, 10H, cyclohexyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 168.5 (C=O), 154.8 (Boc C=O), 138.0, 128.5, 128.0, 127.5 (Ar-C), 80.5 (Boc C(CH₃)₃), 65.0 (N-CH-Ph), 52.5, 49.0, 45.0 (piperazine-C), 48.5 (isocyanide-CH), 33.0, 25.5, 24.8 (cyclohexyl-C), 28.4 (Boc-CH₃) |

| LC-MS (ESI+) | m/z calculated for C₂₉H₃₉N₃O₃ [M+H]⁺: 478.30; found: 478.3. |

Note: The spectral data presented are hypothetical and representative. Actual chemical shifts and coupling constants will vary depending on the specific product structure.[3][13]

Conclusion: A Versatile Toolkit for Drug Discovery

The strategic use of mono-Boc-protected piperazine in multicomponent reactions, particularly the Ugi reaction, provides an exceptionally powerful and efficient platform for the synthesis of complex, drug-like molecules. The ability to generate vast libraries of diverse compounds from readily available starting materials in a single step makes this approach highly attractive for lead discovery and optimization in the pharmaceutical industry. The subsequent application of the UDC strategy further expands the accessible chemical space to include important heterocyclic scaffolds such as diketopiperazines. The protocols and data presented in this guide offer a robust starting point for researchers looking to harness the power of these elegant synthetic transformations.

References

-

Alvim, H. G., et al. (2014). What do we know about multicomponent reactions? Mechanisms and trends for the Biginelli, Hantzsch, Mannich, Passerini and Ugi MCRs. RSC Advances, 4(97), 54282-54299. [Link]

-

Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

-

Ferreira, R. S., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972-985. [Link]

-

Ganem, B. (2009). Strategies for innovation in multicomponent reaction design. Accounts of Chemical Research, 42(3), 463-472. [Link]

-

Godet, T., et al. (2006). Mechanism of the Ugi reaction: a theoretical study. The Journal of Organic Chemistry, 71(5), 2038-2047. [Link]

-

Hulme, C., et al. (1998). Applications of N-BOC-diamines for the solution phase synthesis of ketopiperazine libraries utilizing a Ugi/De-BOC/Cyclization (UDC) strategy. Tetrahedron Letters, 39(44), 8047-8050. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Riva, R., et al. (2017). The 100 facets of the Passerini reaction. Chemical Communications, 53(1), 24-40. [Link]

-

Souldozi, A., & Ramazani, A. (2007). A four-component, one-pot synthesis of 1,4-disubstituted piperazine-2,5-diones. Molecular Diversity, 11(1), 7-10. [Link]

-

Ugi, I., et al. (1959). A new condensation reaction of isonitriles. Angewandte Chemie, 71(11), 386-386. [Link]

-

Jida, M., et al. (2011). A facile and rapid synthesis of N-benzyl-2-substituted piperazines. Tetrahedron Letters, 52(17), 2099-2101. [Link]

-

Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Sharma, P., et al. (2015). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(21), 4947-4952. [Link]

-

Li, J., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

-

Tasso, B., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

-

Wang, J., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 51(3), 1-10. [Link]

-

Zhang, Q., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. [Link]

-

Shaabani, A., et al. (2016). Synthesis of a novel category of Ugi adducts using succinic acid, succinic anhydride and maleic anhydride and their application in post-Ugi reactions for synthesis of functionalized piperazine 2,5-diones. RSC Advances, 6(76), 72477-72484. [Link]

-

Kumar, D., et al. (2012). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 587-590. [Link]

-

Yilmaz, F., & Parlak, C. (2019). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 64(1), 47-54. [Link]

Sources

- 1. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. jgtps.com [jgtps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 6. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]

- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ugi Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you successfully overcome the challenges associated with the significant steric hindrance of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes tert-Butyl 2,2-dimethylpiperazine-1-carboxylate a sterically hindered molecule?

A1: The steric hindrance of this molecule arises from the combination of two structural features: the bulky tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and the two methyl groups at the C2 position (a gem-dimethyl group). This arrangement creates a crowded environment around the remaining reactive secondary amine at the N4 position, making it difficult for reagents to approach and react.

Q2: What are the main advantages of using this sterically hindered building block despite the challenges?

A2: The piperazine motif is a common feature in many biologically active compounds and approved drugs.[1] The specific substitution pattern of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate can be crucial for achieving desired pharmacological properties, such as receptor binding affinity and selectivity.[2] The gem-dimethyl group can also provide metabolic stability by blocking potential sites of oxidation.

Q3: How should I handle and store tert-Butyl 2,2-dimethylpiperazine-1-carboxylate?

A3: This compound is typically a liquid or a low-melting solid.[3] It is advisable to store it in a cool, dry place. As with most amines, it is good practice to handle it in a well-ventilated area or a fume hood.

Q4: What are the common reactions where steric hindrance is a major obstacle with this compound?

A4: The most common reactions where steric hindrance poses a significant challenge are N-alkylation and N-acylation of the secondary amine. Coupling reactions, such as Buchwald-Hartwig amination, can also be difficult.[4]

Troubleshooting Guides

N-Alkylation of the Secondary Amine

Problem: Low or no conversion in the N-alkylation of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate with an alkyl halide.

This is a frequent issue due to the sterically congested nature of the secondary amine. The bulky Boc group and the adjacent gem-dimethyl groups impede the approach of the electrophilic alkyl halide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Detailed Solutions:

-

Q: My reaction is not proceeding with standard bases like triethylamine. What should I do?

A: Triethylamine is often not a strong enough base to efficiently deprotonate the sterically hindered secondary amine to the extent required for a fast reaction.

-

Recommendation: Switch to a stronger, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[5] These bases are effective in polar aprotic solvents and can significantly accelerate the reaction. For more challenging cases, consider using a hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).

-

-

Q: I'm using dichloromethane (DCM) as a solvent with poor results. What are better solvent choices?

A: While DCM is a common solvent, it may not be optimal for this specific reaction. The choice of solvent can significantly influence the rate of Sₙ2 reactions.

-

Recommendation: Use a polar aprotic solvent that can stabilize the transition state of the Sₙ2 reaction. Acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent alternatives.[5][6] These solvents can help to solvate the cation of the base and increase the nucleophilicity of the amine.

-

-

Q: The reaction is very slow at room temperature. Can I heat it?

A: Yes, increasing the temperature is a common strategy to overcome the activation energy barrier in sterically hindered reactions.

-

Recommendation: Gradually increase the reaction temperature. Refluxing in acetonitrile (boiling point ~82 °C) is a good starting point.[5] For very unreactive alkyl halides, higher temperatures in solvents like DMF (boiling point ~153 °C) may be necessary. However, be mindful of potential side reactions or decomposition of your starting materials at elevated temperatures.

-

-

Q: I am trying to introduce a secondary or tertiary alkyl group and the reaction is failing. What can I do?

A: Direct alkylation with sterically hindered alkyl halides (secondary or tertiary) is extremely challenging and often not feasible due to competing elimination reactions (E2).

-

Recommendation: Consider alternative strategies such as reductive amination.[2] This involves reacting the piperazine with a ketone or aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally more effective for the formation of highly substituted amines.

-

Summary of Recommended Conditions for N-Alkylation:

| Parameter | Recommendation | Rationale |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | Stronger, non-nucleophilic bases are more effective at deprotonating the hindered amine. |

| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents stabilize the Sₙ2 transition state and enhance reaction rates.[6] |

| Temperature | 80 °C to 150 °C | Increased thermal energy helps overcome the activation barrier imposed by steric hindrance. |

| Alkylating Agent | Primary alkyl halides | Less sterically demanding electrophiles are more likely to react successfully. |

N-Acylation of the Secondary Amine

Problem: Incomplete or slow N-acylation when using a standard acyl chloride or anhydride.

Similar to N-alkylation, the steric hindrance around the secondary amine can make N-acylation challenging. The approach of the electrophilic acylating agent is sterically shielded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete N-acylation reactions.

Detailed Solutions:

-

Q: My acylation with an acyl chloride in the presence of triethylamine is sluggish. How can I improve it?

A: The combination of a sterically hindered amine and a potentially less reactive acyl chloride can lead to slow reaction rates.

-

Recommendation 1: Use a more reactive acylating agent. If you are using a carboxylic acid, convert it to its more reactive acyl chloride or use a coupling agent to form a highly reactive activated ester in situ. Common coupling agents include HATU, HBTU, or EDC with HOBt.

-

Recommendation 2: Employ a catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions. Even in catalytic amounts, DMAP can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

-

-

Q: I am concerned about side reactions at higher temperatures. Are there milder conditions that can be effective?

A: Yes, by choosing the right combination of reagents, you can often achieve successful acylation at or below room temperature.

-

Recommendation: The use of a powerful coupling agent like HATU in a solvent such as DMF with a base like DIPEA is a robust system for forming amide bonds, even with sterically hindered amines.[7] This reaction can often be run at room temperature.

-

Summary of Recommended Conditions for N-Acylation:

| Parameter | Recommendation | Rationale |

| Acylating Agent | Acyl chloride or anhydride; or carboxylic acid with a coupling agent (HATU, HBTU, EDC/HOBt) | More electrophilic acylating agents react faster with the hindered nucleophile. |

| Catalyst | DMAP (catalytic amount) | DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate. |

| Base | DIPEA, pyridine | Non-nucleophilic bases are required to scavenge the acid byproduct without competing in the reaction. |

| Solvent | DCM, MeCN, DMF | Aprotic solvents are generally preferred to avoid reaction with the acylating agent. |

Boc-Deprotection

Problem: Difficulty in removing the Boc protecting group under standard acidic conditions.

While Boc deprotection is typically straightforward, the steric bulk around the carbamate in tert-Butyl 2,2-dimethylpiperazine-1-carboxylate can sometimes hinder the access of the acid to the tert-butoxycarbonyl group, leading to slower reaction times or the need for harsher conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Detailed Solutions:

-

Q: My Boc deprotection with 1M HCl in ether is very slow. What are my options?

A: For sterically hindered Boc groups, stronger acidic conditions may be necessary.

-

Recommendation 1: Use a stronger acid. Trifluoroacetic acid (TFA) is a common and effective reagent for removing stubborn Boc groups. It is typically used neat or as a solution in DCM (e.g., 25-50% TFA in DCM).

-

Recommendation 2: Use a higher concentration of HCl. A 4M solution of HCl in dioxane is a powerful alternative to ethereal HCl and often gives faster and cleaner deprotections.[8]

-

-

Q: Are there any non-acidic methods for Boc deprotection?

A: While acidic conditions are the most common, thermal deprotection can be an option in some cases, although it may require high temperatures and is substrate-dependent. For this specific molecule, acidic deprotection is the most reliable method.

Summary of Recommended Conditions for Boc-Deprotection:

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 1-4 hours | TFA is volatile and corrosive; handle with care in a fume hood. |

| 4M HCl in Dioxane | Dioxane | Room temperature, 1-4 hours | A strong and effective alternative to ethereal HCl.[8] |

| 6N HCl | Water/Ether | Room temperature to gentle heating | Useful for water-soluble substrates; product is isolated as the hydrochloride salt.[8] |

References

-

Morvan, B. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

-

Guan, Y., et al. (2019). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 15, 2338-2350. Available at: [Link]

-

Zhang, Z., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 333-351. Available at: [Link]

- Srinivas, K., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research, 6(7), 1949-1955.

-

O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

- Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(10), 2848-2857.

- Ranga Reddy, S., & Manikyamba, P. (2001). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 113(5-6), 613-620.

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1796–1799. Available at: [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Available at: [Link]

- Rochelle, G. T., et al. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 69(5), 829-842.

- Coldham, I., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett, 2011(12), 1731-1734.

- Li, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 442-447.

-

Gleave, R., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. RSC Advances, 9(51), 29757-29765. Available at: [Link]

-

Vitaku, E., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300266. Available at: [Link]

-

Zhang, Z., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

- Chen, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(6), 11091-11101.

- Wu, X., et al. (2018). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.

-

PubChem. (n.d.). tert-Butyl 2-ethylpiperazine-1-carboxylate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Available at: [Link]

- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 401-405.

-

Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

-

Ranga Reddy, S., & Manikyamba, P. (2001). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 113(5-6), 613-620. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jgtps.com [jgtps.com]

Technical Support Center: Scale-Up Synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-PIP-2024-BOC[1][2]

Executive Summary

You are likely here because your scale-up of tert-butyl 2,2-dimethylpiperazine-1-carboxylate (1-Boc-2,2-dimethylpiperazine) has failed in one of two ways:

-

Regiochemical Inversion: You performed a direct Boc-protection and isolated the thermodynamically favored 4-Boc isomer (1-Boc-3,3-dimethylpiperazine), not the desired 1-Boc (hindered) product.[1][2]

-

Workup Failure: Your reduction of the diketopiperazine precursor resulted in an intractable aluminum emulsion, halting downstream processing.

This guide addresses the synthesis of the sterically hindered N1-Boc congener. Unlike its unhindered isomer, this molecule cannot be synthesized via direct acylation of the parent heterocycle with high selectivity.[2]

Module 1: The Regioselectivity Challenge

The Core Problem: The gem-dimethyl group at C2 creates significant steric hindrance at N1.[2] In a direct reaction with di-tert-butyl dicarbonate (Boc₂O), the unhindered N4 amine reacts orders of magnitude faster.[1][2]

Troubleshooting Guide: Regiocontrol

Q: I reacted 2,2-dimethylpiperazine with Boc₂O in DCM at 0°C. NMR shows a single product, but it doesn't match the reference for the 1-Boc isomer. What happened? A: You synthesized tert-butyl 3,3-dimethylpiperazine-1-carboxylate (also known as 4-Boc-2,2-dimethylpiperazine).[1][2]

-

Diagnosis: The N4 nitrogen is a secondary amine with no steric bulk.[2] The N1 nitrogen is shielded by the adjacent gem-dimethyl group.[2] Under kinetic control (0°C), N4 is exclusively acylated.[1][2]

-

The Fix: You must use a Protection-Deprotection Strategy (The "Switch" Method) .[2] You cannot force N1 protection without first blocking N4.[2]

Q: What is the scalable protocol for the "Switch" Method? A: Follow this three-step workflow to invert the regioselectivity:

| Step | Reaction | Reagents & Conditions | Critical Process Parameter (CPP) |

| 1. Block N4 | Selective Cbz/Bn protection | Benzyl chloroformate (0.95 eq), TEA, DCM, -10°C | Stoichiometry: Keep Cbz-Cl slightly substoichiometric to avoid bis-protection.[1][2] N4 reacts preferentially. |

| 2. Force N1 | Boc-protection of hindered N1 | Boc₂O (2.0 eq), DMAP (cat.), Reflux (THF or Toluene) | Forcing Conditions: The hindered N1 requires heat and excess Boc₂O to react.[1][2] |

| 3. Release N4 | Hydrogenolysis | H₂, Pd/C (10%), MeOH | Monitoring: Ensure complete removal of Toluene if used in step 2, as it can poison hydrogenation catalysts. |

Visual Workflow: Regioselective Synthesis

Caption: Logical flow distinguishing the failed direct route (Red) from the required protection-switch strategy (Green/Yellow).

Module 2: The Scaffold Synthesis (Pre-Protection)

Context: If you are synthesizing the 2,2-dimethylpiperazine core from amino acid precursors (e.g., Aib and Glycine derivatives), the reduction of the diketopiperazine (3,3-dimethyl-2,5-piperazinedione) is the bottleneck.[1]

Troubleshooting Guide: LAH Reduction Workup

Q: My LAH reduction mixture solidified into a grey "cement" during quenching. How do I salvage the product? A: This is caused by the formation of polymeric aluminum hydroxides that trap your product and solvent.[2]

-

Immediate Fix: Add a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 4–12 hours.[1][2] The tartrate ligands break the aluminum lattice, separating the layers.[2]

-

Prevention (Fieser Method): For future batches, use the strict 1:1:3 stoichiometry for quenching:

Q: Can I use Red-Al (Vitride) instead of LAH? A: Yes, and for scale-up (>100g), it is recommended.[1][2]

-

Benefit: Red-Al is soluble in toluene, non-pyrophoric, and thermally more stable.[1]

-

Protocol: Quench with 20% NaOH. The aluminates remain soluble in the aqueous phase, allowing for a clean phase cut without filtration.[2]

Module 3: Quality Control & Analytics

Q: How do I quickly distinguish between the 1-Boc and 4-Boc isomers using NMR? A: Look at the chemical shift of the tert-butyl protons and the gem-dimethyl protons.[2]

-

1-Boc (Target): The Boc group is spatially crowded.[1][2] Rotational restriction often leads to broad signals at room temperature.[2] The gem-dimethyl signal may shift downfield due to the anisotropic effect of the adjacent carbamate.[2]

-

4-Boc (Impurity): Sharp signals.[1][2] The gem-dimethyl group is far from the Boc group and appears in a typical aliphatic region (~1.0–1.2 ppm).[2]

Q: The boiling points are too close for distillation. How do I purify? A:

-

Acid/Base Extraction: The 1-Boc isomer has a secondary amine at N4 (pKa ~9.8).[1][2] The 4-Boc isomer has a hindered amine at N1 (pKa ~9.0).[1][2] Careful pH adjustment can enrich the fractions, but this is difficult.[2]

-

Derivatization (Best Method): If the "Switch" method (Module 1) left traces of 4-Boc, react the crude mixture with a bulky electrophile (e.g., Trityl chloride) at 0°C. The unhindered N4 of the impurity will react; the hindered N1 of your target (if deprotected) or the N4 of your target (which is desired) will behave differently.[1][2] Wait, simpler approach:

References & Authoritative Grounding

-

Regioselective Protection of Piperazines:

-

LAH Workup Protocols (Fieser & Rochelle):

-

Synthesis of 2,2-Dimethylpiperazine Core:

-

Commercial Availability & CAS Verification:

Disclaimer: All protocols involve hazardous reagents (LAH, Hydrogen gas).[1][2] Perform a Process Safety Review (PSR) before scaling up.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Substituted N-Boc-Piperazines: A Case Study of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

In the landscape of modern drug discovery and development, the piperazine scaffold stands as a privileged structure, integral to the architecture of numerous pharmacologically active agents. Its conformational flexibility and ability to engage in multiple binding interactions make it a versatile building block. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the other. The precise structural elucidation of these intermediates is paramount to ensure the fidelity of subsequent synthetic steps. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unparalleled, non-destructive window into the molecular structure in solution.

This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-butyl 2,2-dimethylpiperazine-1-carboxylate, a key intermediate in many synthetic pathways. To provide a richer understanding, we will compare its spectral features with its constitutional isomer, tert-butyl 3,3-dimethylpiperazine-1-carboxylate. This comparison will highlight how subtle changes in substituent placement can lead to distinct and diagnostic differences in their respective ¹H NMR spectra.

The Importance of Positional Isomerism in Drug Design